5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule featuring multiple aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chlorobenzonitrile, naphthalene derivatives, and hydrazine.
Formation of 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is formed through the cyclization of an amidoxime intermediate, which is prepared by reacting 2-chlorobenzonitrile with hydroxylamine.
Pyrazolo[1,5-a]pyrazin-4(5H)-one Core: The core structure is synthesized by reacting the oxadiazole derivative with a naphthalene-based hydrazine derivative under acidic or basic conditions to promote cyclization.
Final Coupling: The final step involves coupling the oxadiazole and pyrazolo[1,5-a]pyrazin-4(5H)-one fragments using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the oxadiazole ring, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings, especially the chlorophenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Oxidized derivatives of the naphthalene ring.
Reduction Products: Reduced forms of the oxadiazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms and developing new drugs.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties, such as thermal stability or conductivity.
Mechanism of Action
The mechanism by which 5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Fluorescent Probes: The compound’s structure allows it to fluoresce under certain conditions, making it useful for imaging applications.
Comparison with Similar Compounds
Similar Compounds
5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but with a bromine atom instead of chlorine.
5-((3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of the chlorine atom in the compound provides unique electronic properties that can influence its reactivity and interactions with biological targets.
Structural Complexity: The combination of multiple aromatic and heterocyclic rings makes it a versatile compound for various applications.
5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H16ClN5O2 |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H16ClN5O2/c26-20-11-4-3-9-19(20)24-27-23(33-29-24)15-30-12-13-31-22(25(30)32)14-21(28-31)18-10-5-7-16-6-1-2-8-17(16)18/h1-14H,15H2 |
InChI Key |
GOMGGGIWGHMUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.